

Unveiling Egfr-IN-137: A Technical Guide to a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Egfr-IN-137*

Cat. No.: *B15572283*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, provisionally designated here as **Egfr-IN-137**. This compound, identified as compound "137" in a key study, belongs to a class of high-affinity irreversible EGFR inhibitors with promising therapeutic potential. This document delves into its chemical characteristics, biological efficacy, and the methodologies used for its evaluation, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

Egfr-IN-137 is a member of the 4-(dimethylamino)-but-2-enoic amide class of compounds. Its chemical structure is characterized by a quinazoline core, a common feature in many EGFR inhibitors, which is crucial for its binding to the ATP-binding site of the EGFR kinase domain. The presence of the but-2-enoic amide moiety allows for the formation of a covalent bond with a cysteine residue in the active site of EGFR, leading to irreversible inhibition.

Table 1: Physicochemical Properties of **Egfr-IN-137**

Property	Value
Molecular Formula	C ₂₄ H ₂₇ N ₅ O ₃
Molecular Weight	433.51 g/mol
IUPAC Name	(E)-4-(Dimethylamino)-N-(4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)but-2-enamide
Canonical SMILES	<chem>COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)C#C)NC(=O)C=CN(C)C</chem>
InChI Key	UYXTWWCETJBBLE-UHFFFAOYSA-N

Biological Activity and Efficacy

Egfr-IN-137 has demonstrated potent inhibitory activity against EGFR. Despite its reduced chemical reactivity, it exhibits high-affinity binding and effective irreversible inhibition of the receptor's kinase activity. This unique profile suggests a potentially favorable therapeutic window with reduced off-target effects.

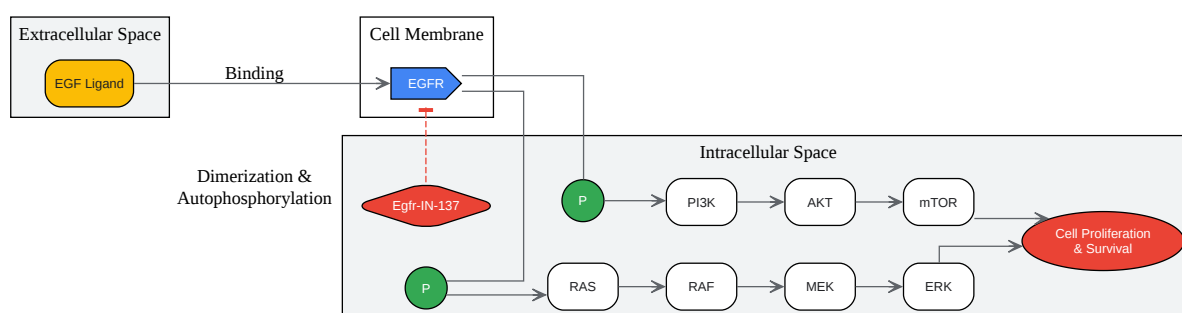
Table 2: Biological Activity of **Egfr-IN-137**

Assay	Parameter	Value
EGFR Kinase Inhibition	IC ₅₀	150 nM
Chemical Reactivity with GSH	t _{1/2}	>13000 min

Signaling Pathway and Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.^{[1][2]} Upon binding of its ligands, such as EGF, the receptor dimerizes and activates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.^{[1][2]} Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.^{[3][4]}

Egfr-IN-137 acts as an irreversible inhibitor of the EGFR tyrosine kinase. It covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently blocks the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the inhibitory action of **Egfr-IN-137**.

Experimental Protocols

The evaluation of **Egfr-IN-137** involved several key experimental procedures to determine its chemical reactivity and biological activity.

Chemical Reactivity Assay with Glutathione (GSH)

This assay assesses the intrinsic chemical reactivity of the inhibitor.

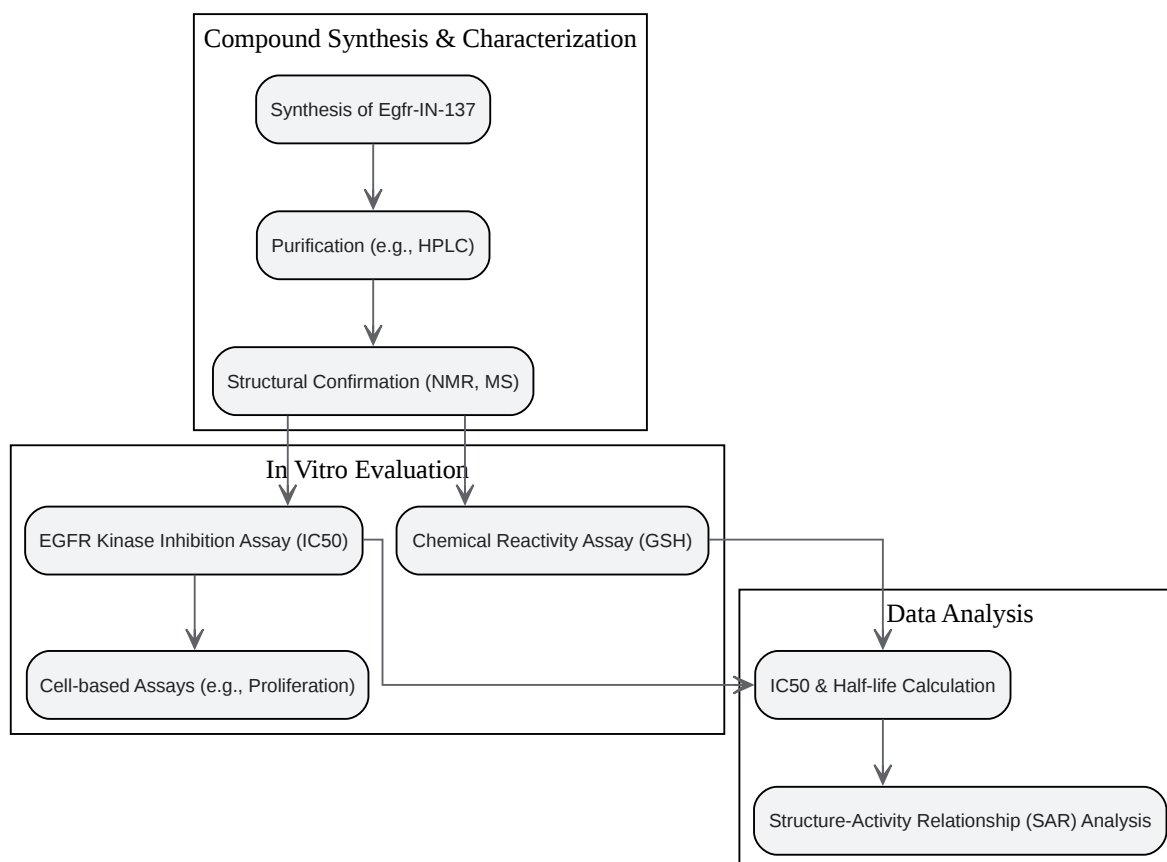
- **Preparation of Solutions:** Prepare a stock solution of **Egfr-IN-137** in a suitable solvent (e.g., DMSO). Prepare a solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4).

- **Reaction Incubation:** Mix the **Egfr-IN-137** solution with the GSH solution at a defined concentration ratio. Incubate the mixture at 37°C.
- **Sample Analysis:** At various time points, take aliquots of the reaction mixture and analyze the concentration of the remaining **Egfr-IN-137** using High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:** Plot the concentration of **Egfr-IN-137** against time and calculate the half-life ($t_{1/2}$) of the compound in the presence of GSH. A longer half-life indicates lower chemical reactivity.

EGFR Kinase Inhibition Assay

This assay measures the potency of the inhibitor against the EGFR kinase.

- **Reagents:** Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- **Assay Procedure:**
 - Add the EGFR kinase and the peptide substrate to the wells of a microplate.
 - Add serial dilutions of **Egfr-IN-137** to the wells and incubate for a defined period to allow for inhibitor binding.
 - Initiate the kinase reaction by adding ATP. Incubate at 37°C.
 - Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC_{50} value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the evaluation of EGFR inhibitors.

Conclusion

Egfr-IN-137 represents a promising lead compound in the development of next-generation EGFR inhibitors. Its high potency, irreversible mechanism of action, and reduced chemical reactivity warrant further investigation. Preclinical studies focusing on its efficacy in various cancer models, pharmacokinetic properties, and safety profile are essential next steps to fully

elucidate its therapeutic potential. This technical guide provides a foundational understanding of **Egfr-IN-137** for researchers dedicated to advancing cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling Egfr-IN-137: A Technical Guide to a Novel EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572283#egfr-in-137-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com